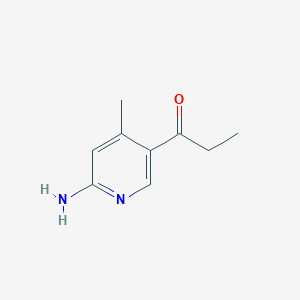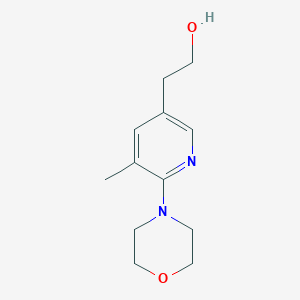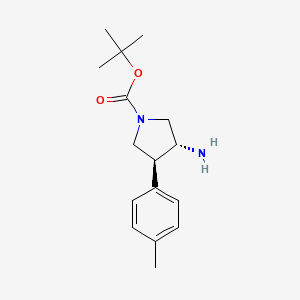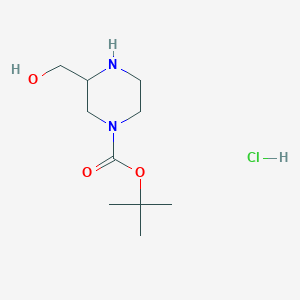
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a chemical compound known for its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide typically involves the reaction of 4,5-dichloro-6-oxopyridazine with N-methylacetamide under specific conditions. One common method includes the use of potassium tert-butoxide in toluene at room temperature, which provides the desired product in good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that ensure high yield and purity. The use of eco-friendly and stable reagents, such as alkyl and aryl 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates, is preferred for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, to form various derivatives.
Common Reagents and Conditions
Oxidation: DDQ in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinone derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug discovery, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide involves its interaction with specific molecular targets. For instance, it can form covalent bonds with certain enzymes, leading to inhibition of their activity. This interaction is often mediated by the halogenated pyridazinone group, which can form a covalent bond with cysteine residues in the target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dichloro-6-oxopyridazin-1(6H)-carboxylates: These compounds are similar in structure and are used as alternatives to chloroformates for the synthesis of symmetric and asymmetric carbonates.
2,4-Dichloro-6-phenylpyrimidine: Another related compound that undergoes similar types of reactions and has comparable applications.
Uniqueness
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is unique due to its specific substitution pattern and the presence of the N-methylacetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H7Cl2N3O2 |
|---|---|
Poids moléculaire |
236.05 g/mol |
Nom IUPAC |
2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C7H7Cl2N3O2/c1-10-5(13)3-12-7(14)6(9)4(8)2-11-12/h2H,3H2,1H3,(H,10,13) |
Clé InChI |
KBWAXLSVVDTQSE-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CN1C(=O)C(=C(C=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


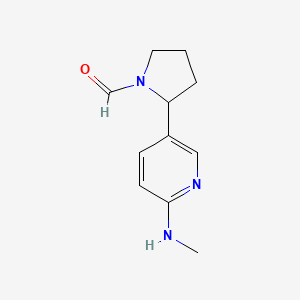


![6-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11810812.png)
